molecular formula C19H21NOS2 B1325741 2-Thiomethyl-3'-thiomorpholinomethyl benzophenone CAS No. 898762-96-4

2-Thiomethyl-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1325741
CAS No.: 898762-96-4
M. Wt: 343.5 g/mol
InChI Key: UFTCKEAEUOPAEW-UHFFFAOYSA-N
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Description

2-Thiomethyl-3’-thiomorpholinomethyl benzophenone is a complex organic compound with the molecular formula C({19})H({21})NOS(_{2}) It is characterized by the presence of a benzophenone core substituted with thiomethyl and thiomorpholinomethyl groups

Scientific Research Applications

2-Thiomethyl-3’-thiomorpholinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thiomethyl-3’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzophenone Core: The initial step involves the synthesis of benzophenone through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction where a suitable thiol (e.g., methylthiol) reacts with a halogenated benzophenone derivative.

    Attachment of the Thiomorpholinomethyl Group: This step involves the reaction of the intermediate compound with thiomorpholine in the presence of a base to form the final product.

Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are employed.

    Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent being introduced.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-thiomethyl-3’-thiomorpholinomethyl benzophenone is largely dependent on its interaction with molecular targets. The thiomethyl and thiomorpholinomethyl groups can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The benzophenone core can also participate in photochemical reactions, making it useful in photodynamic therapy and other light-activated processes.

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the thiomethyl and thiomorpholinomethyl groups.

    Thiomorpholine: A simpler compound containing the thiomorpholine ring without the benzophenone core.

    Thiomethylbenzene: Contains the thiomethyl group but lacks the complex structure of 2-thiomethyl-3’-thiomorpholinomethyl benzophenone.

Uniqueness: 2-Thiomethyl-3’-thiomorpholinomethyl benzophenone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS2/c1-22-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTCKEAEUOPAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643362
Record name [2-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-96-4
Record name Methanone, [2-(methylthio)phenyl][3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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